molecular formula C17H14F2N4O B278837 N-(2,4-difluorophenyl)-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide

N-(2,4-difluorophenyl)-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide

货号 B278837
分子量: 328.32 g/mol
InChI 键: HNYCAUGRESAFPX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(2,4-difluorophenyl)-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide, commonly known as DFP-10825, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound is a selective inhibitor of protein kinase C (PKC) and has shown promising results in preclinical studies for the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders.

作用机制

DFP-10825 is a selective inhibitor of N-(2,4-difluorophenyl)-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide, which means that it specifically targets this enzyme without affecting other cellular processes. N-(2,4-difluorophenyl)-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide is involved in the regulation of various signaling pathways that control cell growth, differentiation, and survival. DFP-10825 binds to the catalytic domain of N-(2,4-difluorophenyl)-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide and blocks its activity, leading to the inhibition of downstream signaling pathways.
Biochemical and Physiological Effects:
DFP-10825 has been shown to have a wide range of biochemical and physiological effects. In addition to its anticancer activity, this compound has also been studied for its potential applications in the treatment of diabetes and neurodegenerative disorders. N-(2,4-difluorophenyl)-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide has been implicated in the pathogenesis of these diseases, and DFP-10825 has been shown to modulate N-(2,4-difluorophenyl)-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide activity and improve disease outcomes in preclinical models.

实验室实验的优点和局限性

One of the main advantages of DFP-10825 is its selectivity for N-(2,4-difluorophenyl)-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide, which reduces the risk of off-target effects. This compound has also shown good pharmacokinetic properties, making it a promising candidate for further development. However, one of the limitations of DFP-10825 is its relatively low potency compared to other N-(2,4-difluorophenyl)-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide inhibitors. This may limit its efficacy in certain applications and require higher doses to achieve therapeutic effects.

未来方向

There are several future directions for the development of DFP-10825 and related compounds. One area of interest is the optimization of its potency and selectivity for N-(2,4-difluorophenyl)-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide. This could be achieved through the synthesis of analogs with improved binding affinity and specificity. Another area of interest is the exploration of its potential applications in the treatment of other diseases, such as cardiovascular disease and inflammation. Finally, the development of novel drug delivery systems could improve the efficacy and safety of DFP-10825 in clinical settings.

合成方法

DFP-10825 can be synthesized using a multi-step process that involves the reaction of 2,4-difluoroaniline with ethyl 2-pyridylacetate, followed by the formation of a pyrazole ring through a cyclization reaction. The resulting compound is then subjected to carboxylation to obtain the final product.

科学研究应用

DFP-10825 has been extensively studied for its potential applications in the treatment of cancer. N-(2,4-difluorophenyl)-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide is a family of enzymes that play a crucial role in the regulation of cell growth and survival. Aberrant activation of N-(2,4-difluorophenyl)-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide has been observed in various types of cancer, making it an attractive target for therapeutic intervention. DFP-10825 has been shown to inhibit the growth of cancer cells in vitro and in vivo by blocking the activity of N-(2,4-difluorophenyl)-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide.

属性

产品名称

N-(2,4-difluorophenyl)-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide

分子式

C17H14F2N4O

分子量

328.32 g/mol

IUPAC 名称

N-(2,4-difluorophenyl)-5-ethyl-1-pyridin-2-ylpyrazole-4-carboxamide

InChI

InChI=1S/C17H14F2N4O/c1-2-15-12(10-21-23(15)16-5-3-4-8-20-16)17(24)22-14-7-6-11(18)9-13(14)19/h3-10H,2H2,1H3,(H,22,24)

InChI 键

HNYCAUGRESAFPX-UHFFFAOYSA-N

SMILES

CCC1=C(C=NN1C2=CC=CC=N2)C(=O)NC3=C(C=C(C=C3)F)F

规范 SMILES

CCC1=C(C=NN1C2=CC=CC=N2)C(=O)NC3=C(C=C(C=C3)F)F

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。